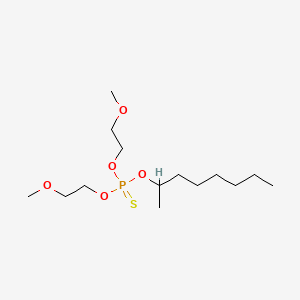
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is an organophosphorus compound known for its applications in various scientific fields This compound is characterized by its unique structure, which includes both methoxyethyl and octyl groups attached to a phosphorothioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate typically involves the reaction of octyl alcohol with phosphorus pentasulfide to form the corresponding phosphorothioate ester. This intermediate is then reacted with 2-methoxyethanol under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere and the use of a suitable solvent to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or recrystallization to achieve the desired purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The methoxyethyl and octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are conducted under inert atmospheres.
Major Products
The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of O,O-Bis(2-methoxyethyl) S-octylphosphorothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-bis(2-methoxyethyl) S-ethyl ester
- Bis(2-methoxyethyl) ether
Uniqueness
O,O-Bis(2-methoxyethyl) S-octylphosphorothioate is unique due to its specific combination of methoxyethyl and octyl groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced stability and effectiveness in its applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
72209-06-4 |
|---|---|
Molecular Formula |
C14H31O5PS |
Molecular Weight |
342.43 g/mol |
IUPAC Name |
bis(2-methoxyethoxy)-octan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O5PS/c1-5-6-7-8-9-14(2)19-20(21,17-12-10-15-3)18-13-11-16-4/h14H,5-13H2,1-4H3 |
InChI Key |
PYJOIWIBMUSXLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OP(=S)(OCCOC)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


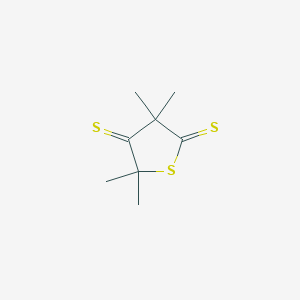
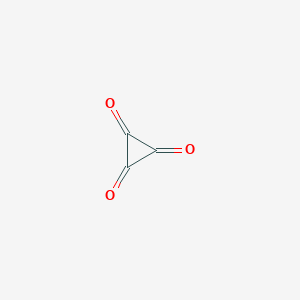
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
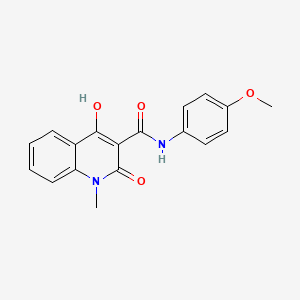
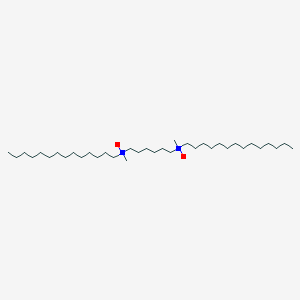
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
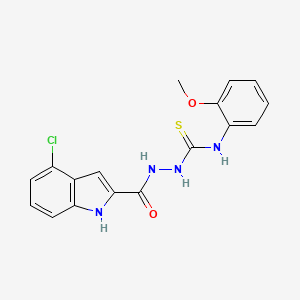
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
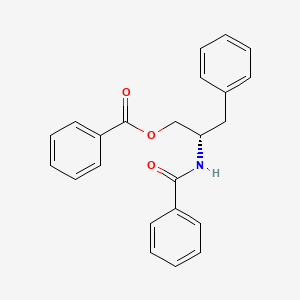
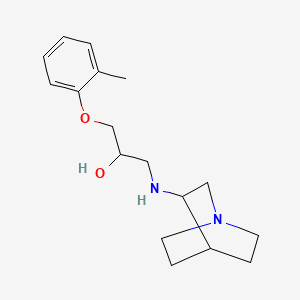
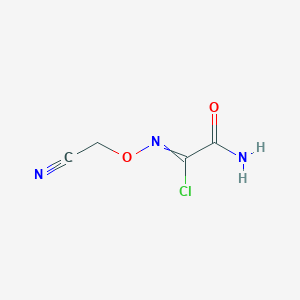
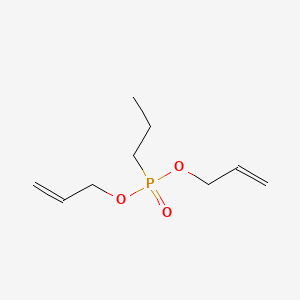
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
